molecular formula C10H12F6N3O3P B12772986 2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate CAS No. 72102-61-5

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate

Katalognummer: B12772986
CAS-Nummer: 72102-61-5
Molekulargewicht: 367.18 g/mol
InChI-Schlüssel: UVCFACXCUZGBNT-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C10H11F6N3O3P. It is known for its unique structure, which includes a diazonium group, making it a valuable reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-acetamidoaniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hexafluorophosphoric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise control of temperature and reagent addition are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.

    Reduction Reactions: The corresponding aniline derivative.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as substitution and coupling, by interacting with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other diazonium salts. This makes it particularly useful in specific synthetic applications and research contexts .

Eigenschaften

CAS-Nummer

72102-61-5

Molekularformel

C10H12F6N3O3P

Molekulargewicht

367.18 g/mol

IUPAC-Name

4-acetamido-2,5-dimethoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C10H11N3O3.F6P/c1-6(14)12-7-4-10(16-3)8(13-11)5-9(7)15-2;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1

InChI-Schlüssel

UVCFACXCUZGBNT-UHFFFAOYSA-O

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.